Nvp-clr457
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NVP-CLR457 is an orally bioavailable, non-central nervous system-penetrant, pan-class IA phosphoinositide 3-kinase inhibitor. It was developed by the Novartis Institutes for BioMedical Research and is primarily investigated for its potential in cancer treatment due to its ability to inhibit multiple isoforms of phosphoinositide 3-kinase .
Métodos De Preparación
The synthesis of NVP-CLR457 involves several steps, starting from buparlisib as the initial compound. The optimization process focused on eliminating microtubule stabilizing off-target activity, balancing the pan-class I phosphoinositide 3-kinase inhibition profile, minimizing central nervous system penetration, and developing an amorphous solid dispersion formulation . Specific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed.
Análisis De Reacciones Químicas
NVP-CLR457 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, although detailed reagents and conditions are not widely documented.
Reduction: Similar to oxidation, reduction reactions can occur, but specific conditions are not extensively detailed.
Substitution: this compound can undergo substitution reactions, particularly in the presence of specific catalysts and reagents.
Common reagents and conditions for these reactions are typically proprietary and not publicly available. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
NVP-CLR457 has been extensively studied for its potential in treating various types of cancer. It has shown significant dose-dependent antitumor activity in multiple tumor xenograft models with constitutively active phosphoinositide 3-kinase pathways . Additionally, it has been investigated for its effects on glucose homeostasis in phosphoinositide 3-kinase-mutant tumor xenografts .
Mecanismo De Acción
NVP-CLR457 exerts its effects by inhibiting multiple isoforms of phosphoinositide 3-kinase, including p110α, p110β, p110δ, and p110γ . This inhibition disrupts the phosphoinositide 3-kinase/AKT/mammalian target of rapamycin pathway, which is crucial for regulating cell growth, proliferation, and survival . By targeting this pathway, this compound can effectively inhibit tumor growth and proliferation.
Comparación Con Compuestos Similares
NVP-CLR457 is unique due to its balanced inhibition of multiple phosphoinositide 3-kinase isoforms and its non-central nervous system-penetrant properties . Similar compounds include:
Buparlisib: Another pan-class I phosphoinositide 3-kinase inhibitor but with different pharmacokinetic properties.
Alpelisib: A selective phosphoinositide 3-kinase inhibitor targeting the p110α isoform.
Copanlisib: A pan-class I phosphoinositide 3-kinase inhibitor with different pharmacokinetic and pharmacodynamic profiles.
This compound stands out due to its optimized profile for cancer treatment, minimizing off-target effects and central nervous system penetration .
Propiedades
Fórmula molecular |
C18H20F3N7O4 |
---|---|
Peso molecular |
455.4 g/mol |
Nombre IUPAC |
(4S,5R)-3-[6-[2-amino-4-(trifluoromethyl)pyrimidin-5-yl]-2-morpholin-4-ylpyrimidin-4-yl]-4-(hydroxymethyl)-5-methyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C18H20F3N7O4/c1-9-12(8-29)28(17(30)32-9)13-6-11(24-16(25-13)27-2-4-31-5-3-27)10-7-23-15(22)26-14(10)18(19,20)21/h6-7,9,12,29H,2-5,8H2,1H3,(H2,22,23,26)/t9-,12+/m1/s1 |
Clave InChI |
IEYOHYVYEJVEJJ-SKDRFNHKSA-N |
SMILES isomérico |
C[C@@H]1[C@@H](N(C(=O)O1)C2=NC(=NC(=C2)C3=CN=C(N=C3C(F)(F)F)N)N4CCOCC4)CO |
SMILES canónico |
CC1C(N(C(=O)O1)C2=NC(=NC(=C2)C3=CN=C(N=C3C(F)(F)F)N)N4CCOCC4)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.